N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

medicinal chemistry structure-activity relationship fluorine chemistry

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide (CAS 941905-35-7) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide class, with molecular formula C23H19FN2O2 and a molecular weight of 374.4 g/mol. The compound features a 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline core coupled via an amide linkage at the 6-position to a 4-fluorobenzamide moiety.

Molecular Formula C23H19FN2O2
Molecular Weight 374.415
CAS No. 941905-35-7
Cat. No. B2913664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
CAS941905-35-7
Molecular FormulaC23H19FN2O2
Molecular Weight374.415
Structural Identifiers
SMILESC1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4
InChIInChI=1S/C23H19FN2O2/c24-19-9-6-17(7-10-19)23(28)25-20-11-12-21-18(14-20)8-13-22(27)26(21)15-16-4-2-1-3-5-16/h1-7,9-12,14H,8,13,15H2,(H,25,28)
InChIKeyFKXGDAONIWVUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide (CAS 941905-35-7): Structural Identity and Procurement Baseline


N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide (CAS 941905-35-7) is a synthetic small molecule belonging to the tetrahydroquinoline-benzamide class, with molecular formula C23H19FN2O2 and a molecular weight of 374.4 g/mol . The compound features a 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline core coupled via an amide linkage at the 6-position to a 4-fluorobenzamide moiety . Tetrahydroquinoline scaffolds are widely recognized in medicinal chemistry for their presence in diverse pharmacologically active compounds, including HDAC inhibitors, glycine antagonists, and kinase modulators [1]. This compound is currently listed as a research-grade chemical by multiple vendors, typically supplied at ≥95% purity, and is intended exclusively for non-human, non-therapeutic research applications .

Research-grade small molecule tool compound
Tetrahydroquinoline-benzamide scaffold for SAR studies
4-Fluoro and N1-benzyl substituents enable substituent scanning

Why Generic Substitution Fails for N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide: The Critical Role of 4-Fluoro and N1-Benzyl Substituents


Within the 1-benzyl-2-oxo-tetrahydroquinolin-6-yl benzamide series, even subtle structural modifications produce distinct physicochemical and pharmacological profiles that preclude generic interchange. The 4-fluoro substituent on the benzamide ring is well-established in medicinal chemistry to enhance metabolic stability, modulate electronic properties, and improve target binding affinity relative to non-fluorinated or alternatively halogenated analogs [1]. The N1-benzyl group on the tetrahydroquinoline core contributes to molecular rigidity, lipophilicity, and π-stacking interactions critical for molecular recognition . Replacing the 4-fluorobenzamide moiety with an unsubstituted benzamide (CAS 954683-87-5), 4-bromobenzamide (CAS 954608-95-8), or 2-fluorobenzamide (CAS 941910-63-0) isomer alters the compound's hydrogen bond acceptor capacity, steric profile, and electronic distribution—parameters that directly govern biological target engagement and selectivity . For procurement decisions, assuming interchangeability without direct comparative data risks compromising experimental reproducibility.

Regioisomer Mismatch
2-Fluoro regioisomer (CAS 941910-63-0) alters electronic and steric profiles; positional fluorine may shift target binding context.
Halogen Analog Mismatch
4-Bromo analog (CAS 954608-95-8) increases size and lipophilicity; C-Br bond may introduce metabolic liability vs C-F.
Unsubstituted Parent Mismatch
Unsubstituted benzamide (CAS 954683-87-5) lacks fluorine electronic effects; metabolic stability and binding context may differ.

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Para-Fluoro vs. Ortho-Fluoro Regioisomer: Positional Fluorine Substitution Dictates Electronic and Steric Profiles

The target compound bears a fluorine atom at the para (4-) position of the benzamide ring, distinguishing it from its ortho-fluoro (2-fluoro) regioisomer (CAS 941910-63-0). This positional difference alters the molecular electrostatic potential, hydrogen bond acceptor capability, and steric accessibility of the fluorine atom. The para-fluoro configuration minimizes steric clash with the amide carbonyl while maximizing through-bond electronic effects on the benzamide π-system . Fluorine substitution at the para position is also known to block a primary site of cytochrome P450 oxidative metabolism, whereas ortho-fluoro substitution can introduce steric hindrance that differentially affects target binding pocket accommodation [1].

Regioisomer Comparison
Class-level
4-Fluoro (para) vs 2-Fluoro (ortho)
Positional fluorine may shift target engagement context; regioisomers not interchangeable.
No direct pair biological data available.
medicinal chemistry structure-activity relationship fluorine chemistry

4-Fluoro vs. 4-Bromo Analog: Halogen Size and Electronic Character Drive Differential Lipophilicity and Target Binding

Replacing the 4-fluoro substituent with 4-bromo (CAS 954608-95-8) increases the molecular weight from 374.4 to 435.3 g/mol and introduces a larger, more polarizable halogen with distinct electronic properties. The C-F bond is significantly stronger (≈485 kJ/mol) and shorter (≈1.35 Å) than the C-Br bond (≈285 kJ/mol; ≈1.93 Å), making the fluoro compound more metabolically resistant to oxidative debromination pathways that can generate reactive metabolites from brominated aromatics . The 4-bromo analog also exhibits higher lipophilicity, which may alter membrane permeability and non-specific protein binding profiles .

Halogen Substituent Comparison
Class-level
4-Fluoro (MW 374.4) vs 4-Bromo (MW 435.3); C-F bond ~485 vs ~285 kJ/mol
Reported metabolic stability ranking; smaller steric footprint may support screening.
Data to verify; no head-to-head biological data.
halogen bonding lipophilicity lead optimization

4-Fluoro vs. Unsubstituted Benzamide Parent: Fluorine Introduction as a Key Medicinal Chemistry Optimization Strategy

The target compound differs from the unsubstituted benzamide parent (CAS 954683-87-5; MW 356.4 g/mol) solely by the presence of a para-fluoro atom. In tetrahydroquinoline-benzamide chemotypes, the introduction of fluorine at the 4-position of the benzamide ring is a well-precedented medicinal chemistry strategy shown in related series to enhance binding affinity and metabolic stability. For the closely related N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide analog, the fluorobenzamide moiety has been described as 'crucial for activity' [1]. The molecular weight increase (18.0 g/mol) is minimal, preserving ligand efficiency while adding a metabolically robust C-F bond .

Fluorine Introduction
Class-level
4-Fluoro (MW 374.4) vs unsubstituted parent (MW 356.4); ΔMW +18.0
Supports fluorine walk strategy for metabolic stability and target engagement studies.
Class-level inference; based on related analog data.
metabolic stability fluorine scan bioisosterism

Vendor Purity Specification: ≥95% as the Procurement Quality Benchmark

The target compound is commercially supplied at a standard purity of 95% as specified by multiple vendors . This purity grade is typical for research-grade tetrahydroquinoline-benzamide derivatives within this chemical series, where analogs such as the 4-bromo and unsubstituted benzamide variants are also offered at 95%+ purity . For procurement purposes, researchers should verify the analytical certification (HPLC, NMR) provided with each batch, as impurities in tetrahydroquinoline syntheses may include unreacted amine intermediates or regioisomeric byproducts from the amide coupling step .

Purity Benchmark
Supporting evidence
≥95% purity (vendor specification)
Batch-specific purity verification recommended for assay reproducibility.
Vendor specification; request analytical certification.
chemical purity quality control reproducibility

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide: Recommended Research Application Scenarios


Structure-Activity Relationship (SAR) Studies of Tetrahydroquinoline-Benzamide Scaffolds

This compound serves as the 4-fluoro exemplar within a systematic halogen- and substituent-scanning SAR library. The 4-fluoro substitution provides a critical data point for understanding the electronic and steric requirements of the benzamide moiety within this chemotype. Researchers can use this compound alongside the unsubstituted parent (CAS 954683-87-5), 4-bromo (CAS 954608-95-8), 4-ethoxy (CAS 954608-99-2), and 2-fluoro (CAS 941910-63-0) analogs to construct a complete substituent matrix for any biological target of interest .

Metabolic Stability Profiling in Drug Discovery

The 4-fluorobenzamide moiety is a recognized metabolic blocking group that resists cytochrome P450-mediated oxidative metabolism at the para position. This compound is particularly suitable for comparative microsomal or hepatocyte stability assays where the impact of para-fluoro substitution on intrinsic clearance is assessed relative to the unsubstituted benzamide parent and the metabolically labile 4-ethoxy analog (CAS 954608-99-2). Such head-to-head metabolic stability comparisons can validate the fluorine scan strategy within this specific scaffold [1].

Target Identification and Chemoproteomics Probe Development

The tetrahydroquinoline-benzamide scaffold has been implicated in diverse pharmacological activities including HDAC inhibition, kinase modulation, and GPCR binding. The 4-fluoro substituent provides a spectroscopic handle (¹⁹F NMR) for ligand-observed protein binding experiments, enabling direct detection of target engagement without the need for radiolabeling or fluorescent tagging. This makes the compound a valuable tool compound for chemoproteomic target deconvolution studies [2].

Negative Control or Comparator in Fluorine-Specific Biological Assays

In assays where the biological readout is sensitive to the electronic or steric properties of the benzamide substituent, this 4-fluoro compound can serve as a matched comparator to the 2-fluoro regioisomer (CAS 941910-63-0). The identical molecular formula (C23H19FN2O2) but distinct fluorine position allows researchers to isolate the contribution of fluorine regiochemistry to biological activity, controlling for overall molecular weight and lipophilicity .

Application
Selection Property
Validation Focus
SAR substituent scanning
4-Fluoro benzamide exemplar
Substituent matrix for target binding
Metabolic stability profiling
4-Fluoro as metabolic blocking group
Comparative intrinsic clearance vs unsubstituted
Chemoproteomic target deconvolution
¹⁹F NMR spectroscopic handle
Target engagement detection without labeling
Fluorine regiochemistry control
Matched 2-fluoro regioisomer comparator
Isolate fluorine position contribution
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